4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chlorobenzoyl group attached to the quinoxalinone core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-3,4-dihydro-2(1H)-quinoxalinone. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature. The reaction proceeds via an acylation mechanism, where the 4-chlorobenzoyl chloride reacts with the nitrogen atom of the quinoxalinone ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoxalinone derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: A precursor used in the synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone.
3-methyl-3,4-dihydro-2(1H)-quinoxalinone: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the chlorobenzoyl and quinoxalinone moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNDZAPIFLSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324009 |
Source
|
Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317822-14-3 |
Source
|
Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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